Home > Products > Screening Compounds P93287 > Fmoc-(R)Pam2Cys-OH
Fmoc-(R)Pam2Cys-OH -

Fmoc-(R)Pam2Cys-OH

Catalog Number: EVT-8203585
CAS Number:
Molecular Formula: C53H83NO8S
Molecular Weight: 894.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fmoc-(R)Pam2Cys-OH, also known as 9-fluorenylmethoxycarbonyl-S-(2,3-bis(palmitoyloxy)propyl)-L-cysteine, is a synthetic lipopeptide that plays a significant role in peptide synthesis, particularly in the development of lipopeptide vaccines and as an adjuvant in immunological research. The compound is characterized by its hydrophobic palmitoyloxypropyl moiety, which enhances its biological activity and stability. Fmoc-(R)Pam2Cys-OH is primarily sourced from various chemical synthesis methods and is classified under synthetic lipopeptides used in immunological applications.

Synthesis Analysis

The synthesis of Fmoc-(R)Pam2Cys-OH typically involves several key steps:

  1. Protection of Cysteine: The cysteine amino acid is first protected using a tert-butyl group to form Fmoc-Cys-OtBu.
  2. Coupling with Iodide: The protected cysteine is coupled with 3-iodopropane-1,2-diol under basic conditions using cesium carbonate, yielding Fmoc-Cys(2,3-dihydroxypropyl)-OtBu.
  3. Acylation: The dihydroxypropyl moiety is acylated with palmitoyl chloride to form the bis-palmitoyloxypropyl derivative.
  4. Deprotection: Finally, the tert-butyl group is removed under acidic conditions to yield Fmoc-(R)Pam2Cys-OH.

For industrial production, automated peptide synthesizers and high-throughput purification techniques are employed to optimize yield and purity .

Molecular Structure Analysis

Fmoc-(R)Pam2Cys-OH has a complex molecular structure characterized by:

  • Fmoc Group: A 9-fluorenylmethoxycarbonyl group that serves as a protecting group for the amino functionality.
  • Palmitoyloxy Propyl Moiety: This hydrophobic segment enhances the compound's solubility and biological activity.
  • Cysteine Residue: The presence of a thiol group allows for further chemical modifications and interactions.

The molecular formula is C53H83N1O8SC_{53}H_{83}N_{1}O_{8}S, and it features a total of 911.6183 g/mol in molecular weight. Spectroscopic analyses such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) confirm the structure and purity of the synthesized compound .

Chemical Reactions Analysis

Fmoc-(R)Pam2Cys-OH undergoes several types of chemical reactions:

  1. Deprotection: The Fmoc group can be removed using basic conditions, typically involving piperidine in dimethylformamide (DMF).
  2. Acylation: Reaction with acyl chlorides like palmitoyl chloride forms esters.
  3. Oxidation and Reduction: The thiol group in cysteine can be oxidized to form disulfides or reduced to yield free thiols.

Common reagents used include piperidine for deprotection, triethylamine for acylation, and dithiothreitol or tris(2-carboxyethyl)phosphine for reduction .

Mechanism of Action

The mechanism of action of Fmoc-(R)Pam2Cys-OH primarily involves its interaction with Toll-like receptor 2 (TLR2) on dendritic cells. The palmitoyloxypropyl moiety binds to TLR2, activating downstream signaling pathways that lead to the maturation and activation of dendritic cells. This process enhances the immune response by promoting the activation of natural killer cells and cytokine production .

Physical and Chemical Properties Analysis

Fmoc-(R)Pam2Cys-OH exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide (DMSO) but has limited solubility in water due to its hydrophobic components.
  • Stability: The compound demonstrates good stability under physiological conditions, making it suitable for biological applications.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a range indicative of solid lipopeptides.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to assess purity and stability during synthesis .

Applications

Fmoc-(R)Pam2Cys-OH has diverse applications in scientific research:

  • Vaccine Development: It is utilized as an adjuvant in lipopeptide vaccines, enhancing immune responses against various pathogens.
  • Immunological Research: The compound serves as a model for studying TLR-mediated immune responses.
  • Peptide Synthesis: It is employed in solid-phase peptide synthesis to create lipopeptides with enhanced stability and biological activity.

The increasing interest in lipidated peptides for therapeutic applications underscores the significance of Fmoc-(R)Pam2Cys-OH in modern biochemistry .

Introduction to Lipidated Peptide Therapeutics

Role of Lipidation in Enhancing Peptide Pharmacokinetics

Lipidation enhances peptide drug properties through multiple interconnected mechanisms:

  • Albumin Binding: Fatty acid chains (e.g., C16-C20) enable reversible non-covalent binding to serum albumin, delaying renal clearance and proteolytic degradation. For instance, semaglutide (modified with an 18-carbon chain at Lys²⁶) exhibits a 168-hour half-life—a 13-fold increase over unmodified analogs—due to sustained albumin association [2].
  • Subcutaneous Depot Formation: Lipidated peptides self-assemble into multimers at injection sites, creating reservoirs for gradual release. Liraglutide’s once-daily dosing is attributable to this mechanism, with depot formation doubling its half-life compared to intravenous administration [2].
  • Membrane Permeability Enhancement: Hydrophobic chains insert into lipid bilayers, facilitating cellular uptake. Increasing fatty acid length correlates with higher membrane affinity, enabling intracellular delivery of peptides previously restricted to extracellular targets [6] [10].

Table 1: Pharmacokinetic Impact of Lipidation in FDA-Approved Therapeutics

Peptide DrugLipidation StructureHalf-Life (Hours)Key Clinical Indication
LiraglutideC16 diacid at Lys²⁶ via γ-glutamate spacer13Type 2 diabetes, Obesity
SemaglutideC18 diacid at Lys²⁶ via glutamate-linker168Type 2 diabetes, Obesity
TirzepatideC20 diacid at Lys²⁰ via hydrophilic linker120Type 2 diabetes
Insulin detemirMyristic acid at LysB295–7Diabetes [1] [2]

Structural parameters critically determine efficacy:

  • Chain Length Optimization: While C16-C18 lipids maximize albumin binding, shorter chains (e.g., C12) improve oral bioavailability by balancing hydrophobicity and absorption [2].
  • Site-Specific Conjugation: Attachment at Lys²⁰ in glucagon analogs increased GLP-1 receptor potency 40-fold by stabilizing α-helical structures essential for receptor engagement [10].
  • Linker Design: Hydrophilic spacers (e.g., γ-glutamate or PEG units) mitigate steric interference with receptor binding, preserving pharmacodynamic activity despite large lipid modifications [7] [10].

Toll-Like Receptor 2 Agonism as a Paradigm for Self-Adjuvanting Vaccine Design

Toll-like Receptor 2 (TLR2) recognizes pathogen-associated molecular patterns, initiating innate immune responses that bridge to adaptive immunity. Pam₂Cys (S-[2,3-bis(palmitoyloxy)propyl]cysteine) serves as a synthetic mimic of bacterial lipopeptides that activate TLR2/6 heterodimers. Its incorporation into vaccine constructs eliminates the need for extrinsic adjuvants, creating "self-adjuvanting" systems [4] [9].

Structural Basis for Immunostimulation:

  • The cysteine thiol anchors two palmitoyl chains via ester bonds, forming a lipidated scaffold that embeds into cell membranes or nanoparticle bilayers.
  • The free amine engages TLR2/6 complexes, triggering myeloid differentiation primary response 88 (MyD88)-dependent signaling and nuclear factor kappa B (NF-κB) activation [4].
  • Stereochemistry dictates potency: The (R)-enantiomer of Pam₂Cys exhibits 10-fold higher TLR2 activation than (S)-counterparts due to optimized receptor docking [3] [9].

Table 2: Immune Modulation by Pam₂Cys in Vaccine Platforms

Vaccine FormatCytokine InductionAntigen-Presenting Cell ActivationFunctional Immune Outcome
mRNA-LNPs (Pam₂Cys-incorporated)↑ IL-12, IL-17, TNF-α; ↓ IL-6Migratory/resident cDC2s ↑ MHC-I presentation50% tumor eradication in therapeutic models; Memory T-cell formation
SARS-CoV-2 Spike protein + Pam₂Cys (mucosal)Lung: IL-17, IL-12; Serum: IFN-γBronchial CD103⁺ dendritic cellsSterilizing immunity against viral challenge; High IgA titers
Peptide-Pam₂Cys conjugatesDC maturation: CD86, CD40 ↑Cross-presentation to CD8⁺ T-cellsProtection against bacterial/viral infections [3] [5] [9]

Mechanistic advantages include:

  • Dose-Sparing Effects: Half-maximal activity at 10⁻¹¹ M concentrations enables ultrapotent adjuvanting [5].
  • Biasing Toward Cellular Immunity: TLR2/6 signaling preferentially induces T-helper 1 and T-helper 17 responses, crucial for intracellular pathogen clearance and antitumor immunity [3] [9].
  • Co-delivery Compatibility: Hydrophobicity facilitates integration into lipid nanoparticles (LNPs) without disrupting mRNA payload encapsulation or release kinetics [5].

Emergence of Pam₂Cys Derivatives in Immunomodulation

Structural diversification of Pam₂Cys optimizes solubility, stability, and cell-type-specific targeting:

  • PEG-Pam₂Cys: Polyethylene glycol conjugation creates water-soluble variants retaining TLR2 agonism. Intranasal administration protects against influenza within 72 hours by inducing antiviral interferons and chemokines, without impairing adaptive immunity development post-exposure [8].
  • Fmoc-(R)Pam₂Cys-OH: The fluorenylmethyloxycarbonyl (Fmoc) group protects the amine during solid-phase peptide synthesis, enabling site-specific incorporation into peptide chains. This derivative is critical for producing homogeneous self-adjuvanting vaccines where Pam₂Cys is covalently linked to antigenic epitopes [4] [9].
  • Pam₂Cys-Modified mRNA Vaccines: Incorporated at 0.5 mol% in LNPs, it enhances nanoparticle uniformity (82.7 nm vs. 89.1 nm diameter) and elevates interleukin 12 and interleukin 17 in lymph nodes. This reshapes tumor microenvironments, achieving complete responses in 50% of mice with established tumors via CD4⁺/CD8⁺ T-cell-dependent pathways [3] [5].

Therapeutic Scope Expansion:

  • Antiviral Applications: Mucosal vaccines combining SARS-CoV-2 Spike protein and Pam₂Cys generate lung-resident memory T-cells and secretory immunoglobulin A, providing sterilizing immunity against viral challenge in transgenic mouse models [9].
  • Cancer Immunotherapy: OVA mRNA vaccines with Pam₂Cys eradicate established tumors in 50% of subjects and establish memory responses rejecting rechallenge 60 days post-treatment [5].
  • Metabolic Disease: Although not directly using Pam₂Cys, principles from peptide lipidation inform therapies like semaglutide. Structural studies confirm lipid chains stabilize glucagon-like peptide 1 α-helices, enhancing receptor binding affinity [10].

Table 3: Derivative-Specific Applications of Pam₂Cys Analogs

DerivativeKey ModificationTherapeutic ApplicationDelivery Route
PEG-Pam₂CysPolyethylene glycol moiety attached to cysteineProphylaxis against influenza A/PR/8/34Intranasal
Fmoc-(R)Pam₂Cys-OHFmoc-protected amine for peptide synthesisSubunit vaccine carrier conjugationSubcutaneous, Intramuscular
Pam₂Cys-diC16Double palmitoyl chains on glycerol scaffoldmRNA-LNP vaccines for solid tumorsIntravenous [8] [3] [5]

Future directions include rational stereochemistry control (exploiting (R)-isomer superiority) and combination with toll-like receptor 9 agonists to activate complementary immune pathways [9]. The structural plasticity of Pam₂Cys derivatives positions them as indispensable tools for next-generation immunotherapies.

Properties

Product Name

Fmoc-(R)Pam2Cys-OH

IUPAC Name

3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Molecular Formula

C53H83NO8S

Molecular Weight

894.3 g/mol

InChI

InChI=1S/C53H83NO8S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-37-50(55)60-39-43(62-51(56)38-28-26-24-22-20-18-16-14-12-10-8-6-4-2)41-63-42-49(52(57)58)54-53(59)61-40-48-46-35-31-29-33-44(46)45-34-30-32-36-47(45)48/h29-36,43,48-49H,3-28,37-42H2,1-2H3,(H,54,59)(H,57,58)

InChI Key

HNJKCVLFJLXANK-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)CCCCCCCCCCCCCCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.